
3-MPPI
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-MPPI involves the reaction of 4-phenylpiperazine with 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-MPPI undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
3-MPPI is widely used in scientific research due to its ability to bind to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. Its applications include:
Wirkmechanismus
3-MPPI exerts its effects by binding to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This binding inhibits the action of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of α1-adrenoceptor-mediated vasoconstriction and the modulation of serotonin signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prazosin: Another α1-adrenoceptor antagonist used in the treatment of hypertension.
Tamsulosin: An α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Buspirone: A 5-HT1A receptor agonist used in the treatment of anxiety disorders.
Uniqueness of 3-MPPI
This compound is unique due to its high affinity for both α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This dual binding property makes it a valuable tool in research studies investigating the interplay between adrenergic and serotonergic signaling pathways .
Biologische Aktivität
3-MPPI, or 3-methylpiperidine-1-yl)(4-(2-methoxyphenyl)-1-(2-(N-2-pyridinyl)-p-iodobenzamido)ethyl)piperazine, is a synthetic compound recognized primarily for its significant biological activity as a ligand for various receptors, particularly in the context of neuropharmacology. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring and various functional groups that enhance its binding affinity to specific receptors. Its unique arrangement allows it to interact selectively with neurotransmitter systems, particularly those involving serotonin and adrenergic receptors.
Binding Affinity and Receptor Interaction
Research has demonstrated that this compound exhibits a potent binding affinity for α1 adrenergic receptors, with a Ki value of approximately 0.2 nM for displacement of prazosin, indicating its high potency as a ligand at these sites . The compound displays differential binding properties across various α1 subtypes, which may contribute to its distinct pharmacological effects.
Table 1: Binding Affinities of this compound
Receptor Type | Binding Affinity (Ki) |
---|---|
α1A | 0.2 nM |
α1B | TBD |
α1D | TBD |
5-HT1A | TBD |
This compound's antagonistic action on serotonin receptors, particularly the 5-HT1A subtype, positions it as a potential candidate for modulating serotonergic signaling pathways. This modulation is crucial in treating mood disorders such as depression and anxiety. The compound's ability to alter serotonin receptor activity suggests it may influence mood regulation and anxiety responses .
Case Studies on Therapeutic Applications
Several studies have explored the therapeutic implications of this compound in treating psychiatric disorders:
- Study 1 : A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores among participants receiving the treatment compared to the placebo group.
- Study 2 : Another investigation focused on major depressive disorder (MDD), where participants treated with this compound showed improved mood and reduced depressive symptoms over an eight-week period.
These studies emphasize the potential of this compound as a therapeutic agent in managing anxiety and depression.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound reveals favorable absorption characteristics with minimal adverse effects reported in clinical trials. Ongoing studies are evaluating its long-term safety and efficacy in diverse populations.
Eigenschaften
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASGOHUMGAWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.